Cas no 297760-52-2 (N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride)
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride
- 3-[(1,1-dioxothiolan-3-yl)amino]propanoic acid;hydrochloride
-
- Inchi: 1S/C7H13NO4S.ClH/c9-7(10)1-3-8-6-2-4-13(11,12)5-6;/h6,8H,1-5H2,(H,9,10);1H
- InChI Key: KFTIKKAEOVWTGD-UHFFFAOYSA-N
- SMILES: Cl.S1(CCC(C1)NCCC(=O)O)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 279
- Topological Polar Surface Area: 91.8
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N296246-100mg |
N-(1,1-Dioxidotetrahydro-3-thienyl)-β-alanine Hydrochloride |
297760-52-2 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N296246-500mg |
N-(1,1-Dioxidotetrahydro-3-thienyl)-β-alanine Hydrochloride |
297760-52-2 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N296246-1g |
N-(1,1-Dioxidotetrahydro-3-thienyl)-β-alanine Hydrochloride |
297760-52-2 | 1g |
$ 80.00 | 2022-06-03 | ||
| Life Chemicals | F1068-0181-0.25g |
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride |
297760-52-2 | 95%+ | 0.25g |
$31.0 | 2023-09-07 | |
| Life Chemicals | F1068-0181-0.5g |
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride |
297760-52-2 | 95%+ | 0.5g |
$33.0 | 2023-09-07 | |
| Life Chemicals | F1068-0181-1g |
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride |
297760-52-2 | 95%+ | 1g |
$35.0 | 2023-09-07 | |
| Life Chemicals | F1068-0181-2.5g |
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride |
297760-52-2 | 95%+ | 2.5g |
$70.0 | 2023-09-07 | |
| Life Chemicals | F1068-0181-5g |
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride |
297760-52-2 | 95%+ | 5g |
$105.0 | 2023-09-07 | |
| Life Chemicals | F1068-0181-10g |
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride |
297760-52-2 | 95%+ | 10g |
$147.0 | 2023-09-07 |
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride Related Literature
-
Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Seung-Bum Cho,Jin-Woo Jung,Yoon Seok Kim,Chang-Hee Cho,Il-Kyu Park CrystEngComm, 2021,23, 2746-2755
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
Additional information on N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride
Introduction to N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride (CAS No. 297760-52-2)
N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride, identified by the CAS number 297760-52-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for various applications in medicinal chemistry and biotechnology.
The molecular structure of N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride incorporates a thienyl group, which is a five-membered heterocyclic ring containing sulfur. This feature contributes to the compound's distinct chemical reactivity and potential biological activity. The presence of the 1,1-dioxidotetrahydro moiety further enhances its complexity, suggesting that it may interact with biological targets in novel ways. These structural characteristics make it an intriguing subject for further investigation.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds with thienyl groups. Thienyl-containing molecules have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic properties of the thienyl ring allow for interactions with various biological receptors and enzymes, which could be exploited for therapeutic purposes.
N-(beta-alanine hydrochloride) is another key component of this compound that warrants attention. Beta-alanine is an amino acid that plays a crucial role in muscle metabolism and has been studied for its potential health benefits. When combined with the 1,1-dioxidotetrahydro-3-thienyl moiety, the resulting compound may exhibit enhanced bioactivity and improved pharmacokinetic properties. This combination could make it a valuable tool in the development of new drugs targeting neurological and metabolic disorders.
The hydrochloride salt form of N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride ensures better solubility and stability, which are critical factors for pharmaceutical applications. Improved solubility can enhance drug absorption and bioavailability, while stability ensures that the compound remains effective during storage and transportation. These properties make it an attractive candidate for further development in drug formulations.
Recent studies have begun to explore the potential applications of N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride in various therapeutic areas. For instance, researchers have investigated its potential role in modulating neurotransmitter activity, which could have implications for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, its structural features suggest that it may interact with enzymes involved in metabolic pathways, making it a candidate for addressing metabolic syndromes.
The synthesis of N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.
In conclusion, N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride) (CAS No. 297760-52-2) is a structurally unique compound with promising pharmacological potential. Its combination of a thienyl group and beta-alanine moiety suggests multiple biological interactions that could be exploited for therapeutic applications. The compound's improved solubility and stability due to its hydrochloride salt form further enhance its attractiveness for pharmaceutical development. As research continues to uncover new insights into its properties and mechanisms of action, N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride) is poised to play a significant role in future drug discovery efforts.
297760-52-2 (N-(1,1-Dioxidotetrahydro-3-thienyl)-beta-alanine hydrochloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)